molecular formula C12H23NO2 B1476112 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol CAS No. 2001086-51-5

2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol

Cat. No. B1476112
CAS RN: 2001086-51-5
M. Wt: 213.32 g/mol
InChI Key: VDMBMHWSPCCBMA-UHFFFAOYSA-N
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Description

The compound “2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The tetrahydro-2H-pyran-4-yl group is a type of ether that is often used as a protective group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a piperidine ring attached to a tetrahydro-2H-pyran-4-yl group via an ethan-1-ol linker . The exact 3D conformation would depend on the specific stereochemistry of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol” would be expected to be typical of a medium-sized organic molecule. It is likely to be a solid at room temperature .

Scientific Research Applications

Synthesis of 2H-Pyrans

The compound is related to 2H-Pyrans, which are important in the synthesis of many natural products . The nature of the different physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes has been discussed in the literature .

Reagent in Identification and Optimization of Pteridinone Toll-like Receptor 7 Agonists

This compound has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . These agonists can be used for the oral treatment of viral hepatitis .

Starting Material for CB2 Cannabinoid Receptor Agonist

The compound is also a starting material for 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone . This is a drug that acts as a CB2 cannabinoid receptor agonist .

O-Substituted Hydroxylamine

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) is an O-substituted hydroxylamine . The coupling of OTX with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .

Inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO)

Tetrahydro-4H-pyran-4-one, a related compound, finds applications in various fields . Its synthesis and utilization as inhibitors of semicarbazide-sensitive amine oxidase (SSAO) are mentioned .

Synthesis of Natural Products

The 2H-pyran ring constitutes a structural motif present in many natural products . It is a strategic key intermediate in the construction of many of these structures .

Safety and Hazards

Based on the GHS07 pictogram associated with similar compounds , this compound may be harmful if swallowed and may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[1-(oxan-4-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c14-8-3-11-1-6-13(7-2-11)12-4-9-15-10-5-12/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMBMHWSPCCBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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